4-Oxopent-2-ynoic acid

Description

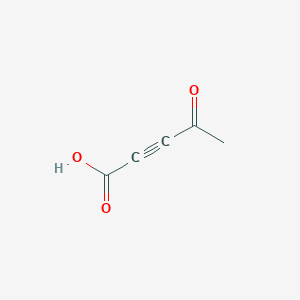

Structure

3D Structure

Properties

Molecular Formula |

C5H4O3 |

|---|---|

Molecular Weight |

112.08 g/mol |

IUPAC Name |

4-oxopent-2-ynoic acid |

InChI |

InChI=1S/C5H4O3/c1-4(6)2-3-5(7)8/h1H3,(H,7,8) |

InChI Key |

OYVCPHJJFPNOTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Oxopent 2 Ynoic Acid and Its Structural Analogues

Direct Synthetic Routes to 4-Oxopent-2-ynoic Acid

Established Literature Procedures for this compound Preparation

A comprehensive review of established scientific literature does not reveal a direct, well-documented procedure specifically for the synthesis of this compound. However, its synthesis can be conceptualized through general methods applicable to analogous structures. Plausible routes would involve the oxidation of a suitable precursor, such as 4-hydroxypent-2-ynoic acid or the corresponding alcohol, pent-2-yne-1,4-diol. Another approach could be the carboxylation of a terminal alkyne like 3-butyn-2-one. The principles underlying these potential pathways are detailed in the subsequent sections on the synthesis of related alpha-keto acetylenic carboxylic acids and esters.

Synthetic Approaches to Related Alpha-Keto Acetylenic Carboxylic Acids and Esters

The synthesis of alpha-keto acetylenic carboxylic acids and their corresponding esters, which are structural analogues of this compound, can be achieved through several established methodologies. These methods provide a foundational framework for the potential synthesis of the target compound.

Carboxylation of Terminal Acetylenes

A primary method for the synthesis of acetylenic carboxylic acids involves the carboxylation of terminal acetylenes. This process typically utilizes an organometallic intermediate, such as a Grignard reagent, which is then reacted with carbon dioxide. The terminal alkyne is first deprotonated with a strong base, like a Grignard reagent (e.g., ethylmagnesium bromide), to form a highly nucleophilic acetylide. This acetylide then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidification of this salt yields the desired acetylenic carboxylic acid.

| Starting Alkyne | Reagents | Product |

| Phenylacetylene (B144264) | 1. EtMgBr, THF | Phenylpropiolic acid |

| 2. CO2 (s) | ||

| 3. H3O+ | ||

| Propyne | 1. n-BuLi, THF | 2-Butynoic acid |

| 2. CO2 (s) | ||

| 3. H3O+ | ||

| 1-Hexyne | 1. EtMgBr, THF | 2-Heptynoic acid |

| 2. CO2 (s) | ||

| 3. H3O+ |

Oxidation of Acetylenic Carbinols and Glycols to Acetylenic Ketones

The oxidation of secondary acetylenic alcohols (carbinols) and glycols is a well-established route to acetylenic ketones. organic-chemistry.orgwikipedia.orgchemistrysteps.comalfa-chemistry.comadichemistry.com The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is a classic and effective method for this transformation. organic-chemistry.orgwikipedia.orgchemistrysteps.comalfa-chemistry.comadichemistry.com

The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. wikipedia.orgchemistrysteps.com This intermediate then undergoes an elimination reaction, facilitated by a base (such as water), to yield the ketone and a reduced chromium species. wikipedia.orgchemistrysteps.com The reaction is rapid and often exothermic, providing high yields of the desired acetylenic ketone. wikipedia.org The progress of the reaction can be visually monitored by the color change from the orange-red of Cr(VI) to the green of Cr(III). organic-chemistry.orgadichemistry.com

This method is particularly useful for converting secondary alcohols to ketones. wikipedia.orgalfa-chemistry.com While primary alcohols are typically oxidized to carboxylic acids under these conditions, the oxidation of primary allylic and benzylic alcohols can be stopped at the aldehyde stage. organic-chemistry.org

| Substrate | Oxidizing Agent | Product |

| 1-Phenylprop-2-yn-1-ol | Jones Reagent | 1-Phenylprop-2-yn-1-one |

| But-3-yn-2-ol | Jones Reagent | But-3-yn-2-one |

| Pent-1-yn-3-ol | Jones Reagent | Pent-1-yn-3-one |

Conversion from 2-Acetylenic Phenyl Sulfides

A multi-step synthetic pathway to 2-acetylenic carboxylic acids can be achieved starting from 2-acetylenic phenyl sulfides. tandfonline.com This methodology involves a series of transformations to introduce the carboxylic acid functionality.

The key steps in this process are:

Monochlorination : The 2-acetylenic phenyl sulfide (B99878) is treated with sulfuryl chloride to achieve monochlorination at the 1-position. tandfonline.com

Methanolysis : The resulting 1-chloro-2-acetylenic phenyl sulfide undergoes methanolysis to form a 1-methoxy-2-acetylenic phenyl sulfide. tandfonline.com

Oxidation : The final step is the oxidation of the 1-methoxy-2-acetylenic phenyl sulfide with chromic acid, which yields the target 2-acetylenic carboxylic acid. tandfonline.com

This sequence provides a specialized route to this class of compounds, demonstrating the utility of sulfur-based intermediates in acetylenic chemistry.

Palladium-Catalyzed Oxidative Alkoxycarbonylation of Terminal Alkynes to Alpha,Beta-Alkynyl Esters

Palladium-catalyzed reactions offer a modern and efficient method for the synthesis of α,β-alkynyl esters, which are structural analogues of this compound. nih.govrsc.orgsemanticscholar.org This process, known as oxidative alkoxycarbonylation, involves the reaction of a terminal alkyne with carbon monoxide and an alcohol in the presence of a palladium catalyst. nih.govrsc.orgsemanticscholar.org

The catalytic cycle is generally understood to involve a Pd(II) active species. The reaction typically proceeds through the following key steps:

Coordination of the alkyne to the palladium center.

Insertion of carbon monoxide into the palladium-alkynyl bond.

Nucleophilic attack by the alcohol on the resulting acyl-palladium complex to form the ester product and a reduced palladium species.

Re-oxidation of the palladium catalyst to complete the catalytic cycle.

This methodology is valued for its efficiency and the ability to construct the α,β-alkynyl ester framework in a single step from readily available starting materials. rsc.org The choice of ligands on the palladium catalyst can influence the reaction's efficiency and selectivity. nih.govrsc.org

| Alkyne | Alcohol | Catalyst System | Product |

| Phenylacetylene | Methanol | PdCl2, CuI, O2 | Methyl phenylpropiolate |

| 1-Octyne | Ethanol | Pd(OAc)2, PPh3, benzoquinone | Ethyl non-2-ynoate |

| Propyne | Methanol | Pd catalyst with P,N hemilabile ligand | Methyl 2-butynoate |

Copper-Catalyzed Coupling of Terminal Alkynes with Acid Chlorides

The coupling of terminal alkynes with acid chlorides, a reaction often referred to as the acyl Sonogashira coupling, provides a direct route to α,β-acetylenic ketones. These ketones are valuable precursors that can be further elaborated to form α-keto acids like this compound. This transformation is typically catalyzed by a combination of palladium and copper salts.

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the acid chloride, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, affords the desired α,β-acetylenic ketone. mdpi.com

Key parameters influencing the success of this reaction include the choice of catalyst, base, and solvent. A common catalytic system employs PdCl2(PPh3)2 and CuI. mdpi.com Triethylamine often serves as the base, both to neutralize the HCl generated and to facilitate the formation of the copper acetylide. The reaction is typically carried out in solvents such as toluene (B28343) or THF. While this method is highly effective for the synthesis of α,β-acetylenic ketones, the direct synthesis of this compound would require the use of an acid chloride with a protected carboxylic acid functionality or a subsequent oxidation step.

Zinc Bromide-Ethylenediamine Complex Catalysis for Alpha,Beta-Acetylenic Ketones

An alternative and efficient method for the synthesis of α,β-acetylenic ketones involves the use of a polystyrene-supported zinc bromide–ethylenediamine complex (PS-en-ZnBr2) as a reusable heterogeneous catalyst. This approach offers advantages in terms of catalyst recovery and reuse. thieme-connect.com

The PS-en-ZnBr2 catalyst is prepared by the reaction of chloromethylated polystyrene with ethylenediamine, followed by treatment with zinc bromide. This solid-supported catalyst effectively promotes the coupling of various acid chlorides with terminal alkynes in the presence of pyridine (B92270) in toluene. thieme-connect.com The reaction yields the corresponding α,β-acetylenic ketones in good to excellent yields.

A study demonstrated the successful synthesis of a range of α,β-acetylenic ketones using this methodology. The catalyst was shown to be reusable for at least four cycles without a significant loss in activity, with the fourth reuse in the reaction of benzoyl chloride with phenylacetylene affording the product in 91% yield. thieme-connect.com

Table 1: Synthesis of α,β-Acetylenic Ketones using PS-en-ZnBr2 Catalyst thieme-connect.com

| Acid Chloride | Terminal Alkyne | Yield (%) |

| Benzoyl chloride | Phenylacetylene | 99 |

| 4-Methoxybenzoyl chloride | Phenylacetylene | 95 |

| 4-Nitrobenzoyl chloride | Phenylacetylene | 92 |

| Cinnamoyl chloride | Phenylacetylene | 85 |

| Benzoyl chloride | 1-Heptyne | 88 |

Two-Step Preparation of Alpha-Keto Acid Esters from Terminal Alkynes via Bromination and Oxidation

A versatile and high-yielding two-step strategy allows for the conversion of terminal alkynes into α-keto acid esters. This method involves an initial bromination of the alkyne followed by an oxidation step. researchgate.net

In the first step, the terminal alkyne is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a silver catalyst like silver nitrate (B79036) (AgNO3), to afford the corresponding 1-bromoalkyne. The second step involves the oxidation of the 1-bromoalkyne to the α-keto acid ester. This transformation can be achieved using various oxidizing agents. One effective system is potassium permanganate (B83412) (KMnO4). researchgate.net

This methodology has been successfully applied to the synthesis of biologically important natural products containing an α-keto acid moiety. researchgate.net The mild reaction conditions and high yields make it an attractive approach for the preparation of a diverse range of α-keto acid esters.

Synthesis of Acetylenes from Carboxylic Acid Derivatives via Beta-Keto Sulfones

A powerful method for the synthesis of acetylenes, which can then be converted to α-keto acids, involves the use of β-keto sulfones as key intermediates. This strategy allows for the transformation of carboxylic acid derivatives into alkynes.

The synthesis begins with the reaction of an ester, acid chloride, or nitrile with a lithiated alkyl aryl sulfone to generate a β-keto sulfone. The β-keto sulfone is then converted into an enol phosphate (B84403). The final step is a reductive elimination of the enol phosphate using a reducing agent such as sodium in liquid ammonia (B1221849) or sodium amalgam in tetrahydrofuran, which yields the desired alkyne. This method is applicable to the synthesis of both mono- and disubstituted acetylenes.

This synthetic sequence provides a valuable tool for constructing the alkyne framework necessary for subsequent conversion into α-keto acids like this compound.

General Strategies for Alpha-Ketocarboxylic Acid Synthesis from Alkynes

The direct conversion of alkynes into α-ketocarboxylic acids represents a highly efficient approach to this important class of compounds. Several general strategies have been developed to achieve this transformation, often relying on oxidative methodologies.

Divergent Pathway for Solid-Phase Conversion of Aromatic Acetylenes

A notable strategy for the synthesis of α-ketocarboxylic acids involves a divergent pathway for the selective and quantitative conversion of aromatic acetylenes on a solid support. This method allows for the generation of aromatic carboxylic acids, α-ketocarboxylic acids, or methyl ketones from the same resin-bound alkyne by simply varying the reaction conditions. nih.gov

For the synthesis of α-ketocarboxylic acids, a trimethylsilyl-protected aromatic acetylene, attached to a PEGA resin, is treated directly with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) in the presence of hexamethylenetetramine (HMTA). nih.gov This one-step oxidation directly furnishes the desired α-ketocarboxylic acid upon cleavage from the solid support. The products are generally obtained in high purities, often exceeding 90%. nih.gov

This solid-phase approach offers significant advantages for combinatorial synthesis and the creation of libraries of α-ketocarboxylic acids for biological screening.

Table 2: Solid-Phase Synthesis of Aromatic α-Ketocarboxylic Acids nih.gov

| Aromatic Acetylene Precursor | Product Purity (%) |

| Resin-bound 4-ethynylbenzoic acid derivative | >95 |

| Resin-bound 3-ethynylbenzoic acid derivative | >90 |

| Resin-bound 4-ethynylphenylacetic acid derivative | >95 |

Continuous-Flow Oxidation of Functionalized Alkynes with Permanganate

Continuous-flow chemistry offers a safe, efficient, and scalable platform for the oxidation of functionalized alkynes to α-keto-carboxylic acids and 1,2-diketones using potassium permanganate (KMnO4) as the oxidizing agent. libretexts.org

In this process, a solution of the alkyne and a solution of KMnO4 are continuously pumped and mixed in a microfluidic reactor. A significant challenge in permanganate oxidations is the formation of manganese dioxide (MnO2) precipitate, which can clog the reactor. This issue can be overcome by the application of ultrasound pulses to the flow system, which effectively disperses the solid and prevents blockages. libretexts.org

Under basic conditions, the oxidation of terminal alkynes with KMnO4 can lead to the formation of a carboxylic acid and carbon dioxide through oxidative cleavage. libretexts.org However, under carefully controlled neutral or slightly acidic conditions, the reaction can be stopped at the α-keto acid stage. The reaction of an internal alkyne with aqueous or neutral KMnO4 typically yields an α-diketone. quora.com Further oxidation under harsher conditions can cleave the diketone to produce two carboxylic acids. libretexts.org This continuous-flow methodology provides excellent control over reaction parameters, leading to high yields and purity of the desired α-keto acid products. libretexts.org

Chemoselective Oxidation of Alpha-Hydroxy Acids to Alpha-Keto Acids

The synthesis of α-keto acids, which are valuable intermediates in organic synthesis, presents a challenge due to their susceptibility to decarboxylation under oxidative conditions. organic-chemistry.org A significant advancement in this area is the development of a chemoselective oxidation method for α-hydroxy acids utilizing a nitroxyl (B88944) radical catalyst. acs.orgnih.govfigshare.com This process employs 2-azaadamantane (B3153908) N-oxyl (AZADO) as the catalyst with molecular oxygen serving as a mild and environmentally benign co-oxidant. organic-chemistry.orgorganic-chemistry.org

The AZADO-catalyzed aerobic oxidation efficiently converts α-hydroxy acids to their corresponding α-keto acids in high yields. organic-chemistry.org This method is noted for its high degree of chemoselectivity, effectively preventing the undesired loss of CO2 from the product molecule. acs.orgorganic-chemistry.org Research has shown that AZADO is a more effective catalyst than other nitroxyl radicals, such as TEMPO, particularly when the reaction is conducted in aprotic solvents like acetonitrile (B52724). organic-chemistry.org The protocol demonstrates broad functional group tolerance and is presented as a greener alternative to traditional oxidation methods, which often produce significant chemical waste and require complex purification steps. organic-chemistry.org

Table 1: Overview of AZADO-Catalyzed Oxidation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | 2-azaadamantane N-oxyl (AZADO) | acs.org, organic-chemistry.org |

| Co-oxidant | Molecular Oxygen (O₂) | nih.gov, organic-chemistry.org |

| Key Advantage | High chemoselectivity, preventing decarboxylation | organic-chemistry.org |

| Solvent | Aprotic solvents (e.g., Acetonitrile) | organic-chemistry.org |

| Environmental Impact | Minimal waste generation | organic-chemistry.org |

Oxidation of Alkenes to Alpha-Keto Acids

An alternative and efficient pathway for the synthesis of α-keto acids involves the direct oxidation of alkenes. organic-chemistry.orgacs.org A notable method employs a recyclable, bifunctional iron nanocomposite catalyst to facilitate this transformation. organic-chemistry.orgacs.org This heterogeneous catalyst, in conjunction with tert-butyl hydroperoxide (TBHP) as the oxidant, enables the smooth conversion of a variety of alkenes into their corresponding α-keto acids in good yields, reaching up to 80%. organic-chemistry.orgacs.orgnih.gov

This synthetic strategy is compatible with a wide array of functional groups and can be applied to diverse alkene substrates, including styrene (B11656) derivatives, heteroaryl alkenes, and aliphatic alkenes. organic-chemistry.org The reaction proceeds under mild conditions, enhancing its practicality. acs.org A proposed mechanism suggests the reaction pathway involves the initial epoxidation of the alkene, followed by a synergistic process of epoxide ring-opening and subsequent oxidation to yield the final α-keto acid product. acs.org A key advantage of this protocol is the stability and reusability of the iron nanocomposite catalyst, which can be recovered and reused for multiple cycles without a significant decline in its catalytic activity, representing an environmentally conscious approach to α-keto acid synthesis. organic-chemistry.orgacs.org

Table 2: Key Aspects of Iron-Catalyzed Oxidation of Alkenes

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Bifunctional iron nanocomposite | organic-chemistry.org, acs.org |

| Oxidant | tert-butyl hydroperoxide (TBHP) | organic-chemistry.org, nih.gov |

| Substrate Scope | Various terminal alkenes | organic-chemistry.org |

| Reported Yield | Up to 80% | acs.org |

| Catalyst Feature | Recyclable and stable | acs.org |

Synthesis of Related Unsaturated Oxoenoic Acids (e.g., 4-Oxopent-2-enoic Acid)

Microwave-Assisted Aldol (B89426) Condensation of Methyl Ketone Derivatives and Glyoxylic Acid

A versatile and efficient method for synthesizing 4-oxo-2-butenoic acids, structural analogues of this compound, is through a microwave-assisted aldol condensation. rsc.orgsemanticscholar.org This approach involves the reaction of various methyl ketone derivatives with glyoxylic acid to produce the target E-4-oxo-2-butenoic acids in moderate to excellent yields. rsc.org The methodology is valued for its simplicity and the use of readily accessible starting materials. semanticscholar.org

Interestingly, the optimal reaction conditions are dependent on the nature of the substituent on the methyl ketone. rsc.org For aryl methyl ketone derivatives, the condensation proceeds most effectively using tosic acid as a promoter. semanticscholar.orgrsc.org Conversely, for aliphatic methyl ketone substrates, a combination of pyrrolidine (B122466) and acetic acid is preferred to achieve the best results. semanticscholar.orgrsc.org This substrate-dependent conditionality allows for the synthesis of a broad range of 4-oxo-butenoic acids with diverse electronic and steric properties, including electron-rich, electron-neutral, and electron-poor aromatic systems, as well as linear and cyclic aliphatic compounds. rsc.org For example, the reaction of cyclohexylmethyl ketone with glyoxylic acid in the presence of pyrrolidine and acetic acid at 60°C under microwave irradiation yielded the desired product in 52%. rsc.orgresearchgate.net

Table 3: Optimized Conditions for Microwave-Assisted Aldol Condensation

| Methyl Ketone Type | Promoter/Catalyst | Yield Range | Reference |

|---|---|---|---|

| Aromatic | Tosic Acid | Good to Excellent | rsc.org, semanticscholar.org |

| Aliphatic | Pyrrolidine and Acetic Acid | Moderate to Good | rsc.org, semanticscholar.org |

Preparations of Specific Methylated 4-Oxopent-2-enoic Acid Analogues

The microwave-assisted aldol condensation methodology described previously is directly applicable to the synthesis of specific methylated 4-oxopent-2-enoic acid analogues. By carefully selecting the appropriate methyl ketone starting material, various methylated derivatives can be prepared. For instance, the reaction of acetone (propan-2-one) with glyoxylic acid would yield the parent compound, 4-oxopent-2-enoic acid.

To synthesize methylated analogues, one can employ other methyl ketones. The use of butan-2-one as the starting material would lead to the formation of 4-oxo-3-methylpent-2-enoic acid. Similarly, reacting 3-methylbutan-2-one would produce 4-oxo-3,3-dimethylpent-2-enoic acid. The established protocols, utilizing tosic acid for aromatic ketones and pyrrolidine/acetic acid for aliphatic ketones, provide a reliable framework for synthesizing a library of these specific analogues. semanticscholar.orgrsc.org This adaptability makes the microwave-assisted aldol condensation a powerful tool for generating structural diversity within the 4-oxopent-2-enoic acid family.

Synthesis of 5-Hydroxy-3-oxopent-4-enoic Acids as Precursors

The synthesis of 5-hydroxy-3-oxopent-4-enoic acids, which can serve as potential precursors for more complex molecules, involves specific synthetic challenges. These molecules exist as the enol tautomer of a 1,3-dicarbonyl system. While the literature provides extensive methods for related oxoenoic acids, direct and detailed synthetic routes specifically for 5-hydroxy-3-oxopent-4-enoic acids are not prominently detailed in the surveyed research. However, related structures such as 3-hydroxy-1-penten-4-one and 4-hydroxy-1-penten-3-one have been synthesized via the condensation of pyruvate (B1213749) and acrolein using a whole-cell biocatalyst system. researchgate.net This suggests that biocatalytic or chemoenzymatic approaches could be a potential avenue for the synthesis of such hydroxy-oxoenoic acid structures.

Mechanistic Insights into 4 Oxopent 2 Ynoic Acid Reactivity and Transformations

Fundamental Reaction Pathways of Alpha-Keto Acetylenic Moieties

The reactivity of 4-oxopent-2-ynoic acid is largely dictated by its constituent functional groups: a carboxylic acid, a ketone (oxo group), and an internal alkyne. The combination of the ketone and the adjacent alkyne forms an α-keto acetylenic moiety, a versatile and highly reactive chemical entity. The fundamental reaction pathways of this moiety are governed by the electrophilic nature of both the carbonyl carbon and the sp-hybridized carbons of the alkyne, which are rendered more electron-deficient by the adjacent electron-withdrawing carbonyl group.

Key reaction pathways for α-keto acetylenic compounds include:

Nucleophilic Addition: The carbonyl carbon is a classic electrophilic site susceptible to attack by nucleophiles. However, the acetylenic bond can also undergo nucleophilic attack in a conjugate addition fashion, often catalyzed by transition metals.

Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of complex heterocyclic structures.

Reduction: The ketone and alkyne functionalities can be selectively reduced. For instance, the ketone can be reduced to a secondary alcohol, or the alkyne can be reduced to an alkene (with specific stereochemistry, either cis or trans) or a fully saturated alkane, depending on the reagents and conditions employed.

Hydration: In the presence of acid, the alkyne can be hydrated to form a β-diketone derivative. nih.gov

Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids. nih.gov

In a broader context, α-keto acids are pivotal intermediates in various metabolic pathways. nih.govkhanacademy.org For example, the catabolism of amino acids often involves a transamination step that converts the amino acid into an α-keto acid, which then serves as a carbon backbone for other metabolic processes. khanacademy.org This biological relevance underscores the inherent reactivity of the α-keto acid functional group present in the target molecule.

π-Cyclization Mechanisms of 3-Oxopent-4-ynoates (e.g., Silver-Catalyzed Formation of Hydroxypyrones and Pulvinones)

While this compound is the primary subject, examining the cyclization of a closely related isomer, a 3-oxopent-4-ynoate (an ester with the alkyne at the terminal position), provides significant insight into potential intramolecular transformations. Transition metal-catalyzed π-cyclization is a powerful method for constructing cyclic compounds from unsaturated precursors. Silver (Ag+) salts are particularly effective Lewis acids for activating alkynes toward intramolecular nucleophilic attack.

The proposed mechanism for the silver-catalyzed cyclization of a 3-oxopent-4-ynoate to form heterocyclic structures like hydroxypyrones involves several key steps:

Alkyne Activation: The silver(I) cation coordinates to the π-system of the terminal alkyne. This interaction polarizes the triple bond, making it significantly more electrophilic and susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: A proximate nucleophile within the molecule attacks the activated alkyne. In the case of 3-oxopent-4-ynoates, the enol or enolate form of the β-ketoester system can act as the nucleophile. An endo or exo cyclization can occur, depending on which carbon of the alkyne is attacked, leading to different ring sizes. For the formation of a six-membered pyrone ring, a 6-endo-dig cyclization pathway is typically invoked.

Protonolysis/Rearrangement: Following the initial cyclization, the resulting organometallic intermediate undergoes further transformation. This can involve protonolysis to release the silver catalyst and generate an initial cyclic product, which may then tautomerize or rearrange to yield the final stable aromatic hydroxypyrone structure. The formation of more complex pulvinone structures often involves subsequent condensation or dimerization steps.

This mechanistic pathway highlights how the electronic properties of the acetylenic moiety can be modulated by a catalyst to facilitate complex bond formations that would otherwise be kinetically unfavorable.

Stereoselective and Regioselective Considerations in Alkynoic Acid Reactions

Many reactions involving alkynoic acids can produce multiple isomeric products. Controlling the outcome of these reactions is a central challenge in organic synthesis, addressed through the principles of stereoselectivity and regioselectivity.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. ddugu.ac.inquora.com In the context of an unsymmetrical alkynoic acid like this compound, the addition of a non-symmetrical reagent (e.g., H-X) across the triple bond could potentially yield two different constitutional isomers (regioisomers). The outcome is often governed by Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, or by the electronic influence of the neighboring functional groups. ddugu.ac.in For example, the electron-withdrawing nature of the adjacent ketone and carboxylic acid groups heavily influences the polarization of the alkyne, directing the attack of nucleophiles to a specific carbon.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com A common stereoselective reaction of alkynes is partial hydrogenation. The reduction of an internal alkyne to an alkene can produce either a cis (Z) or trans (E) alkene. The choice of catalyst is crucial: Lindlar's catalyst typically yields the cis-alkene, while dissolving metal reduction (e.g., Na/NH₃) favors the formation of the trans-alkene. masterorganicchemistry.com Such control is critical as the geometric configuration of the resulting double bond can profoundly affect the molecule's biological activity and chemical properties.

The interplay of steric hindrance, electronic effects, and the choice of catalysts and reagents allows chemists to direct reactions toward a single desired product with high fidelity.

Electronic Structure and Frontier Molecular Orbital Analyses in Related Condensation and Cyclization Reactions

The reactivity and selectivity of chemical reactions, including the condensation and cyclization of alkynoic acids, can be rationalized using Frontier Molecular Orbital (FMO) theory. ru.nl This theory posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other reactant (the electrophile). ru.nlyoutube.com

Predicting Reactivity: The energy difference (the HOMO-LUMO gap) between these frontier orbitals is a key indicator of reactivity. A smaller gap implies a stronger interaction and a more facile reaction. rsc.org In molecules like this compound, the electron-withdrawing keto and carboxyl groups lower the energy of the LUMO, making the molecule a better electrophile and more reactive toward nucleophiles.

Understanding Selectivity: FMO theory also explains regioselectivity. The reaction is predicted to occur at the atom where the LUMO has its largest coefficient (lobe), as this represents the site most susceptible to nucleophilic attack. youtube.com For an α-keto acetylenic system, computational analyses would likely show the LUMO to be distributed across the carbonyl carbon and the two sp-hybridized carbons of the alkyne. The relative sizes of the orbital coefficients on these atoms would determine the preferred site of attack for an incoming nucleophile, thus dictating the regiochemical outcome.

Application to Cyclization: In intramolecular reactions like the π-cyclizations discussed previously, FMO analysis is applied by considering the HOMO of the nucleophilic part of the molecule (e.g., an enol) and the LUMO of the electrophilic part (the alkyne). The geometric alignment that allows for the most effective overlap between the relevant HOMO and LUMO lobes will correspond to the lowest energy transition state and, therefore, the preferred reaction pathway. ru.nl This analysis helps predict whether a reaction is thermally or photochemically allowed and what stereochemical outcome is favored. imperial.ac.uk

Derivatization Strategies and Synthetic Utility of 4 Oxopent 2 Ynoic Acid and Analogues

Esterification Reactions of Carboxylic Acid Moieties (e.g., Hydroxylated Analogues)

The carboxylic acid moiety in 4-oxopent-2-ynoic acid and its hydroxylated analogues is readily converted to its corresponding ester through various esterification methods. A common and straightforward approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

This reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. This method is widely applicable for the synthesis of methyl, ethyl, and other alkyl esters of this compound and its derivatives, which are often more suitable for subsequent synthetic transformations due to their increased stability and solubility in organic solvents.

Intramolecular Diels-Alder (IMDA) Reactions Utilizing this compound Esters for Tricyclic Core Construction

The ester derivatives of this compound have proven to be valuable substrates in intramolecular Diels-Alder (IMDA) reactions for the construction of complex polycyclic systems. An efficient IMDA strategy has been developed for the synthesis of the [5-7-6] tricyclic core of guanacastepenes, a family of natural products with interesting biological activities.

This strategy employs cis- and trans-1,3-butadiene-tethered this compound ethyl esters as the IMDA precursors. The tethered diene and dienophile within the same molecule undergo a thermally induced [4+2] cycloaddition to form the intricate tricyclic framework in a highly stereocontrolled manner. The geometry of the starting butadiene moiety influences the stereochemical outcome of the cyclization. This approach highlights the utility of this compound esters in facilitating the rapid assembly of complex molecular architectures that would be challenging to construct using intermolecular strategies.

Biocatalytic Reduction of Unsaturated Gamma-Oxo Esters using Ene-Reductases

The asymmetric bioreduction of α,β-unsaturated γ-keto esters, which are structurally related to esters of this compound, can be effectively achieved using ene-reductases from the Old Yellow Enzyme (OYE) family. nih.govlibretexts.orgnih.gov This biocatalytic approach offers excellent stereoselectivity and high conversion levels for a broad range of acyclic and cyclic derivatives. nih.govlibretexts.orgnih.gov

Ene-reductases catalyze the stereoselective reduction of the carbon-carbon double bond, providing access to chiral γ-oxo esters, which are versatile precursors for various bioactive molecules. nih.govlibretexts.org The regioselectivity of the hydride addition has been shown to be strongly influenced by the keto moiety, which acts as an activating and binding group within the enzyme's active site. nih.govnih.gov By selecting the appropriate enzyme or modifying the substrate, it is possible to control the stereochemical outcome of the reduction, yielding either enantiomer of the desired product. nih.govlibretexts.org This chemoenzymatic strategy has been successfully applied on a preparative scale, demonstrating its potential for the efficient synthesis of enantiomerically pure compounds. nih.govnih.gov

| Enzyme Family | Substrate Type | Key Feature |

| Old Yellow Enzyme (OYE) | α,β-Unsaturated γ-keto esters | High stereoselectivity and conversion |

Free-Radical Addition of Carbon Radicals to Unsaturated Oxoenoic Acid Analogues

The electron-deficient nature of the carbon-carbon double or triple bond in unsaturated oxoenoic acids and their esters makes them susceptible to attack by carbon-centered radicals. nih.gov A common method for generating carbon radicals for addition to such systems is through the use of manganese(III) acetate. nih.govwikipedia.org

In a typical reaction, Mn(OAc)₃ oxidizes a compound with an enolizable proton, such as a β-keto ester, to generate an α-carbonyl radical. This radical can then add intermolecularly to the unsaturated system of an oxoenoic acid analogue. nih.govwikipedia.org The regioselectivity of the addition is governed by the formation of the more stable radical intermediate. The resulting radical adduct can then undergo further reactions, such as oxidation to a carbocation followed by elimination or trapping with a nucleophile, or it can abstract a hydrogen atom to yield a saturated product. wikipedia.org While specific examples involving the direct free-radical addition of carbon radicals to this compound are not extensively documented, the principles of manganese(III)-mediated radical additions to structurally similar unsaturated β-keto esters provide a clear precedent for this type of transformation. nih.govmdpi.com

| Reagent | Role | Intermediate |

| Manganese(III) acetate | Oxidant | α-carbonyl radical |

| Unsaturated oxoenoic acid analogue | Radical acceptor | Radical adduct |

Ring-Closing Reactions and Heterocycle Formation

The unstable 5-hydroxy-3-oxopent-4-enoic acids, which can be generated in situ from their corresponding stable bis-potassium salts, are valuable precursors for the synthesis of various heterocycles under mild conditions. These acids can be efficiently converted into substituted 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles.

The formation of 4-hydroxy-2H-pyran-2-ones proceeds through an intramolecular cyclization of the 5-hydroxy-3-oxopent-4-enoic acid. This method has been successfully applied to the first synthesis of two naturally occurring pyrones. Furthermore, by reacting the in situ generated acid with hydrazines or hydroxylamine, substituted pyrazoles and isoxazoles can be obtained, respectively. This demonstrates the versatility of 5-hydroxy-3-oxopent-4-enoic acids as synthons for a range of heterocyclic compounds.

Analogues of this compound serve as precursors for the synthesis of pulvinones and hydroxypyrones, which are classes of natural products with interesting biological activities. The formation of the 4-hydroxy-2-pyrone (a hydroxypyrone) core can be achieved through the cyclization of 5-hydroxy-3-oxopent-4-enoic acids, as discussed in the previous section.

Pulvinones, which are characterized by a 4-hydroxy-3-phenyl-5-ylidene-2(5H)-furanone core, can be synthesized from tetronic acid derivatives, which are themselves analogues of hydroxylated this compound lactones. A common synthetic route to pulvinones involves the condensation of a 3-aryltetronic acid with an aromatic aldehyde. libretexts.org The tetronic acid precursor can be prepared through the intramolecular cyclization of acyclic esters derived from aryl-substituted acetic acids. nih.gov This vinylogous aldol (B89426) condensation strategy provides a modular and efficient route to a variety of substituted pulvinones. nih.govnih.gov

Integration into Complex Chemical Scaffolds and Peptidomimetic Compounds

This compound and its analogues are versatile building blocks in synthetic chemistry, prized for their dense collection of reactive functional groups. The presence of a carboxylic acid, a ketone, and an alkyne within a compact five-carbon frame allows for a diverse range of chemical transformations. This multifunctionality is particularly advantageous for the construction of intricate molecular architectures, including complex chemical scaffolds and peptidomimetics, which are compounds that mimic the structure and function of peptides.

The strategic derivatization of this compound enables its incorporation into larger, more complex molecules. The reactivity of the alkyne and ketone functionalities can be harnessed to form heterocyclic rings, which are core components of many biologically active compounds. Furthermore, the carboxylic acid and the carbon backbone can be modified to resemble amino acid structures, making it a valuable precursor for peptidomimetics with constrained conformations.

Cycloaddition Reactions for Scaffold Synthesis

The electron-deficient alkyne in this compound and its derivatives makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of six-membered rings with a high degree of stereocontrol. By reacting with a suitable diene, the this compound core can be embedded within a larger cyclic framework, introducing its keto and carboxylic acid functionalities for further elaboration.

Similarly, the alkyne can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to afford five-membered heterocyclic rings like triazoles and oxadiazoles, respectively. These heterocycles are considered privileged scaffolds in medicinal chemistry due to their prevalence in drug molecules. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for incorporating the this compound moiety into complex structures.

| Reaction Type | Reactant | Resulting Scaffold | Key Features |

| [4+2] Cycloaddition | Diene | Cyclohexene derivative | Forms a six-membered ring; high stereocontrol. |

| [3+2] Cycloaddition | Azide | 1,2,3-Triazole derivative | Highly efficient "click" reaction; forms a five-membered heterocycle. |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole derivative | Forms a five-membered heterocycle. |

Reactions with Amino Acids and Peptidomimetic Design

The electrophilic nature of the α,β-unsaturated ketone system in this compound analogues allows for Michael addition reactions with nucleophilic amino acid side chains. Residues such as cysteine, histidine, and lysine can form covalent adducts with the carbon-carbon triple bond. nih.gov This reactivity can be exploited to tether the scaffold to peptides or to create peptidomimetics with specific conformational constraints.

Furthermore, derivatives of this compound can be designed to act as non-natural amino acid surrogates. For example, synthetic amino acids containing alkyne functionalities, such as (S)-2-Aminopent-4-ynoic acid, are valuable tools in peptide synthesis. medchemexpress.com The alkyne can serve as a handle for further functionalization through reactions like the Sonogashira cross-coupling, allowing for the introduction of aryl groups and the synthesis of complex amino acid derivatives. rsc.org These modified amino acids can then be incorporated into peptide sequences to create novel peptidomimetics with potentially enhanced biological activity or stability.

| Derivatization Strategy | Reactant/Modification | Application in Peptidomimetics |

| Michael Addition | Cysteine, Histidine, Lysine | Covalent modification of peptides; introduction of conformational constraints. |

| Sonogashira Coupling | Aryl halides (with an amino-alkynoic acid derivative) | Synthesis of non-natural amino acids with aryl side chains for peptide incorporation. rsc.org |

| Click Chemistry (CuAAC) | Azide-containing molecules | Ligation to peptides or other scaffolds; synthesis of triazole-containing peptidomimetics. medchemexpress.com |

The integration of this compound and its analogues into complex chemical scaffolds and peptidomimetics showcases the synthetic utility of this versatile building block. The ability to participate in a wide array of chemical transformations makes it a valuable tool for the construction of novel molecules with diverse and potentially useful properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 4-oxopent-2-ynoic acid. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, displaying two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the carboxylic acid proton.

The methyl protons (H-5) adjacent to the ketone carbonyl group are expected to appear as a sharp singlet in the chemical shift range of δ 2.0-2.4 ppm. libretexts.org This downfield shift from a typical alkane is due to the deshielding effect of the adjacent carbonyl group. The second signal, corresponding to the acidic proton of the carboxyl group (-COOH), is anticipated to be a broad singlet located significantly downfield, typically in the region of δ 11.0-12.0 ppm or higher. libretexts.org The broadness of this peak is a characteristic result of hydrogen bonding and chemical exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (H-5) | 2.0 - 2.4 | Singlet (s) |

| -COOH | 11.0 - 12.0 | Broad Singlet (br s) |

The proton-decoupled ¹³C NMR spectrum of this compound should reveal five distinct signals, one for each carbon atom in its unique chemical environment.

The carbon of the methyl group (C-5) is expected to resonate at the most upfield position, typically in the δ 25-35 ppm range. The two sp-hybridized carbons of the alkyne moiety (C-2 and C-3) are predicted to appear in the characteristic range of δ 70-90 ppm. The two carbonyl carbons are the most deshielded. The carboxylic acid carbonyl (C-1) typically appears between δ 165-180 ppm, shifted upfield due to resonance with the hydroxyl oxygen. stackexchange.com In contrast, the ketone carbonyl (C-4) is expected at a more downfield position, often greater than δ 200 ppm, a characteristic feature for ketone functionalities. youtube.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 165 - 180 |

| C-2 (-C≡) | 70 - 90 |

| C-3 (≡C-) | 70 - 90 |

| C-4 (C=O) | > 200 |

| C-5 (-CH₃) | 25 - 35 |

While this compound is an achiral molecule with limited conformational freedom, advanced 2D NMR techniques are indispensable for confirming its atomic connectivity, especially for distinguishing between the two acetylenic carbons and the two carbonyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for establishing the carbon skeleton. Key HMBC correlations would be expected between the methyl protons (H-5) and both the ketone carbonyl carbon (C-4) and the adjacent acetylenic carbon (C-3). This two- and three-bond correlation would unequivocally link the methyl group to the rest of the carbon chain. Further correlations from the methyl protons to C-2 might also be observable. youtube.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a direct one-bond correlation between the methyl protons and the methyl carbon (C-5), confirming their direct attachment.

Correlation Spectroscopy (COSY): A COSY experiment would show no correlations, as there are no vicinal protons (protons on adjacent carbons) in the molecule, confirming the isolation of the methyl proton set.

For more complex derivatives of this compound that may contain stereocenters, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be vital for determining stereochemical relationships and preferred conformations in solution.

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR) for Functional Group Identification

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. orgchemboulder.com The spectrum is expected to show several characteristic absorption bands that confirm the presence of the carboxylic acid, ketone, and alkyne moieties.

The most prominent feature for the carboxylic acid would be a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which is a result of strong hydrogen bonding. orgchemboulder.comlibretexts.org The C=O stretch of the carboxylic acid is expected as a strong, sharp peak around 1700-1725 cm⁻¹. pressbooks.pub The ketone's C=O group, being conjugated with the alkyne, would likely absorb at a slightly lower wavenumber, around 1680-1700 cm⁻¹. orgchemboulder.comlibretexts.org Finally, the internal C≡C triple bond stretch is anticipated to produce a weak but sharp absorption in the 2100-2260 cm⁻¹ range. orgchemboulder.comlibretexts.org

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Ketone (Conjugated) | C=O stretch | 1680 - 1700 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the elemental composition, of a molecule.

HRMS is essential for confirming the elemental formula of this compound. The molecular formula of the compound is C₅H₄O₃. Using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the calculated monoisotopic (exact) mass is 112.01604 Da. wikipedia.orgnih.gov High-resolution mass spectrometers can measure this mass with high precision (typically to within 5 ppm). Experimental determination of a molecular ion peak corresponding to this exact mass would provide strong evidence for the elemental formula C₅H₄O₃, distinguishing it from other potential isobaric compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄O₃ |

| Calculated Exact Mass | 112.01604 Da |

Coupled Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by mass spectrometry (MS). rsc.org This hyphenated technique is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. The process involves introducing a sample into the HPLC system, where individual components are separated based on their interactions with the stationary and mobile phases. rsc.org Eluted components are then introduced into the mass spectrometer's ion source.

For organic acids such as this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique. scispace.com ESI allows for the ionization of the analyte directly from the liquid phase into the gas phase, typically by forming deprotonated molecules [M-H]⁻ in negative ion mode, which is ideal for acidic compounds. scispace.comlcms.cz Once ionized, the ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). scispace.com The detector then records the abundance of each ion, generating a mass spectrum.

The coupling of LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity. scispace.comlcms.cz In this setup, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected, fragmented through collision with an inert gas, and the resulting product ions are detected. scispace.com This process, often performed using a triple quadrupole mass spectrometer, allows for highly specific quantification even at trace levels. The combination of chromatographic retention time and specific mass transitions provides a high degree of confidence in compound identification and quantification. sciex.com

Table 1: Typical LC-MS Parameters for Organic Acid Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Chromatography | ||

| Column | Stationary phase used for separation. | Reversed-phase C18, Mixed-mode lcms.czlcms.cz |

| Mobile Phase | Solvent system to elute the analyte. | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid sciex.com |

| Flow Rate | The rate at which the mobile phase passes through the column. | 0.2 - 0.5 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 1 - 10 µL |

| Mass Spectrometry | ||

| Ionization Mode | Method to generate ions. | Negative Electrospray Ionization (ESI-) lcms.cz |

| Capillary Voltage | Voltage applied to the ESI needle. | 0.8 - 4.0 kV lcms.cz |

Iodide-Adduct Chemical Ionization Mass Spectrometry (CIMS) for Atmospheric Quantification of Related Keto Acids

Iodide-Adduct Chemical Ionization Mass Spectrometry (I-CIMS) is a highly sensitive and selective technique widely used in atmospheric chemistry for the real-time detection of oxygenated volatile organic compounds (OVOCs), including keto acids. nsf.gov This method is particularly valuable for quantifying atmospheric species that are present at very low concentrations. The ionization process in I-CIMS is based on the formation of adducts between iodide ions (I⁻) and the target analyte molecule (M). copernicus.org

The reagent ion, I⁻, is generated by passing a gas stream containing a precursor like methyl iodide (CH₃I) over an ion source, such as a radioactive 210Po alpha emitter. nsf.gov These iodide ions are then mixed with the sampled air in an ion-molecule reaction (IMR) chamber. copernicus.org Iodide ions form stable clusters with polar molecules, such as those containing keto, hydroxyl, or carboxylic acid functional groups, through hydrogen bonding or other ion-dipole interactions. copernicus.orgcopernicus.org The resulting adduct, [M+I]⁻, is then detected by a high-resolution mass spectrometer, often a time-of-flight (ToF) analyzer. researchgate.net

A key advantage of I-CIMS is its "soft" ionization nature, which minimizes fragmentation of the parent molecule, preserving its molecular composition for unambiguous identification. acs.org The sensitivity of I-CIMS to a particular compound is correlated with the number and type of polar functional groups present in the molecule. copernicus.orgcopernicus.org Species with multiple functional groups, such as keto acids, tend to exhibit higher sensitivity due to stronger binding with the iodide ion. copernicus.orgresearchgate.net This selectivity makes I-CIMS a powerful tool for studying the atmospheric oxidation products of volatile organic compounds, where keto acids are important intermediates. copernicus.orgresearchgate.net

Table 2: Key Features of Iodide-Adduct CIMS for Keto Acid Detection

| Feature | Description | Relevance to Keto Acids |

|---|---|---|

| Ionization Method | Adduct formation with iodide ions (I⁻). copernicus.org | Soft ionization preserves the molecular structure of the keto acid. acs.org |

| Selectivity | Highly sensitive to polar and acidic compounds. acs.org | The keto and carboxylic acid groups in molecules like this compound ensure strong adduct formation and high detection sensitivity. copernicus.org |

| Instrumentation | Typically coupled with a high-resolution time-of-flight (ToF) mass spectrometer. researchgate.net | Allows for precise mass determination and elemental composition assignment of detected atmospheric species. |

| Application | Real-time measurement of atmospheric OVOCs. nsf.gov | Enables the study of the formation and fate of keto acids in atmospheric chemical processes. researchgate.net |

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation, quantification, and purity assessment of chemical compounds, including this compound. rsc.org UPLC utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC, resulting in significantly higher resolution, faster analysis times, and improved sensitivity. nih.gov

For the analysis of organic acids, reversed-phase (RP) chromatography is a common approach. researchgate.net In RP-HPLC, a nonpolar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used with a polar mobile phase, often a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. nih.govresearchgate.net The pH of the mobile phase is a critical parameter for controlling the retention of acidic analytes; it is typically kept low (e.g., pH 2.5-3) by adding an acid like formic acid or phosphoric acid to ensure the carboxylic acid group remains in its neutral, more retained form. nih.gov

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, can offer superior resolution for complex mixtures of organic acids compared to standard reversed-phase separations. lcms.cz Purity assessment is achieved by detecting any unexpected peaks in the chromatogram. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity. For analyzing complex mixtures, HPLC and UPLC methods can be optimized to separate this compound from other components, such as starting materials, byproducts, or other related keto acids. oiv.int

Table 3: Example HPLC/UPLC Conditions for Organic Acid Separation

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | e.g., C18, 5 µm particle size, 250 mm x 4.6 mm | e.g., C18, 1.7 µm particle size, 100 mm x 2.1 mm |

| Mobile Phase | 60:40 (v/v) Acetonitrile : 0.1 M Sodium Dihydrogen Phosphate (B84403) (pH 2.5) nih.gov | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 - 1.0 mL/min oiv.int | 0.3 - 0.5 mL/min nih.gov |

| Column Temperature | 20 - 40 °C oiv.int | 40 - 60 °C |

| Detector | UV Spectrophotometer (e.g., at 210 nm) oiv.int | UV Spectrophotometer or Mass Spectrometer |

| Typical Run Time | 15 - 30 minutes | 2 - 10 minutes |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Iodide |

| Lactic acid |

| Malic acid |

| Methanol |

| Methyl iodide |

| Phosphoric acid |

| Sodium Dihydrogen Phosphate |

| Tartaric acid |

Advanced Applications in Organic Synthesis and Functional Materials

Building Blocks for Complex Molecular Architectures

The strategic placement of multiple reactive sites within the compact framework of 4-oxopent-2-ynoic acid and its derivatives allows for the efficient assembly of complex molecular structures. This molecule serves as a linchpin in synthetic strategies that aim to build elaborate carbocyclic and heterocyclic systems through a cascade of controlled chemical transformations.

A significant application of this compound derivatives is in the synthesis of the core structures of complex natural products. Notably, an efficient intramolecular Diels-Alder (IMDA) strategy has been developed for the construction of the [5-7-6] tricyclic core of guanacastepenes using derivatives of this compound. acs.orgacs.orgresearchgate.net In this approach, ethyl esters of this compound are tethered to a 1,3-butadiene moiety. The resulting molecule is designed to undergo an intramolecular [4+2] cycloaddition reaction.

This elegant strategy leverages the reactivity of the electron-deficient alkyne as a dienophile, which reacts with the diene tethered to the same molecule. The reaction proceeds to form the fused 5- and 7-membered rings of the guanacastepene core in a single, highly controlled step. This method has been successfully applied to the total synthesis of C8-epi-guanacastepene O, demonstrating its efficacy in constructing these challenging molecular architectures. acs.orgacs.orgresearchgate.netresearchgate.net

| Precursor Component | Key Reaction Type | Target Core Structure | Application |

| 1,3-Butadiene-tethered this compound ethyl ester | Intramolecular Diels-Alder (IMDA) | [5-7-6] Tricyclic Core | Guanacastepene O Synthesis acs.orgresearchgate.net |

The 4-oxo-2-enoic acid structural motif, a close analogue of this compound, is a key component in numerous biologically active natural products and serves as a valuable intermediate in the synthesis of pharmaceuticals. For instance, this core unit is found in natural products like pyrenophorin, Macrosphelide B, and A26771B, which exhibit a range of biological activities. The amides derived from such acids have been shown to be cytoprotective and can promote the healing of stomach ulcers.

Furthermore, fatty acids incorporating the 4-oxo-2-enoic acid structure, isolated from natural sources like the basidiomycete Hygrophorus eburneus, have demonstrated both bactericidal and fungicidal properties, indicating potential applications in both medicine and agriculture. researchgate.net In a more direct synthetic application, derivatives of 4-oxo-2-enoic acid are utilized in the complex process of preparing conjugates of Tubulysin, a class of potent cytotoxic agents investigated for targeted cancer therapy. google.com This highlights the role of the this compound framework as a precursor to advanced pharmaceutical compounds.

Synthesis of Advanced Heterocyclic Compounds and Related Scaffolds

The combination of electrophilic and nucleophilic centers makes this compound and its analogues powerful precursors for the synthesis of a wide array of heterocyclic compounds. The ketone and carboxylic acid functionalities can react with various dinucleophiles to form five-, six-, and seven-membered rings containing nitrogen, sulfur, or oxygen.

Research has demonstrated the utility of the closely related 3-aroyl-acrylic acids (which share the 4-oxo-but-2-enoic acid core) in synthesizing diverse heterocycles. By reacting this scaffold with different reagents, a variety of important heterocyclic systems can be generated.

Table of Heterocyclic Synthesis from 4-Oxo-2-enoic Acid Analogues

| Reactant | Resulting Heterocycle |

|---|---|

| Thiourea | 2-Pyrimidine thione |

| Ethyl cyanoacetate / Malononitrile | Pyridine (B92270) derivatives |

| Acetylacetone | Pyrane derivatives |

This versatility underscores the potential of this compound as a foundational element in diversity-oriented synthesis, enabling the rapid generation of libraries of complex heterocyclic molecules for screening in drug discovery and materials science.

Catalysis and Enantioselective Transformations (e.g., Asymmetric Diels-Alder Reactions)

Derivatives of this compound, specifically (E)-4-oxopent-2-enoates, have emerged as highly effective dienophiles in catalytic and enantioselective Diels-Alder reactions. acs.org The electron-withdrawing keto and ester groups activate the carbon-carbon double bond, facilitating its participation in [4+2] cycloaddition reactions.

To achieve high levels of stereocontrol, these reactions are often catalyzed by chiral Lewis acids. A particularly successful approach involves the use of novel oxazaborolidines that are activated by a strong Brønsted acid, such as triflimide (Tf2NH), to form cationic chiral catalysts. acs.orgresearchgate.netnih.gov This catalytic system demonstrates remarkable efficacy in promoting highly regioselective and enantioselective Diels-Alder reactions between substituted (E)-4-oxopent-2-enoates and various dienes. acs.orgresearchgate.net The result is the formation of complex cyclic structures with multiple stereocenters, achieved with excellent yield and stereocontrol.

Example of Asymmetric Diels-Alder Reaction Conditions

| Dienophile | Catalyst System | Key Features | Reference |

|---|

Design of Lead Compounds for Medicinal Chemistry Research (referencing related inhibitors)

The 4-oxo-2-enoic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets. Its chemical functionalities allow for strategic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.

Derivatives of this core structure have shown significant potential as lead compounds for developing new therapeutic agents. For example, (E)-4-phenyl-4-oxobut-2-enoic acid and its derivatives act as inhibitors of Kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolic pathway of kynurenine. The inhibition of this enzyme is a therapeutic strategy for the potential treatment of neurodegenerative diseases.

Furthermore, synthetic modification of the core structure has led to the development of compounds with antimicrobial properties. The hydrolysis of substituted 3-(3-cyanothiophen-2-yl)imino-3H-furan-2-ones yields 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids, which have been studied for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.

Bioactive Derivatives of the 4-Oxo-2-enoic Acid Scaffold

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| (E)-4-Phenyl-4-oxobut-2-enoic acids | Kynurenine-3-hydroxylase (inhibitor) | Neurodegenerative Diseases |

Patent Landscape and Implications for Chemical Research and Development

Overview of Patent Filings Related to 4-Oxopent-2-ynoic Acid and its Structural Analogues

While a direct patent for the specific compound this compound is not readily identifiable, the patent landscape is rich with filings covering its structural analogues, particularly within the broader class of inhibitors targeting bacterial enoyl-acyl carrier protein reductase (ENR or FabI). researchgate.netnih.gov This enzyme is a crucial component of the bacterial fatty acid synthase II (FASII) system, which is essential for bacterial survival and absent in mammals, making it an attractive and selective target for novel antibacterial agents. researchgate.net

Patents in this domain are often characterized by broad Markush structures. These are generic chemical structures in patent claims that encompass a multitude of related compounds, allowing companies to protect a wide range of potential drug candidates with a single patent. sagaciousresearch.comaipla.orgnerac.com It is highly probable that this compound and its close analogues fall within the scope of such broad claims in patents targeting FabI inhibitors.

A review of patent literature reveals a significant number of patents filed by major pharmaceutical companies and research institutions for various classes of FabI inhibitors. These patents underscore the intense research and development efforts in this area, driven by the pressing need for new antibiotics to combat rising antimicrobial resistance. richmond.eduwho.int

Patented Synthetic Routes and Derivatization Strategies

The synthesis of alkynoic acids and their derivatives is a well-established field in organic chemistry, and various synthetic methodologies are documented in the patent literature. While specific patents detailing the synthesis of this compound are not prominent, patents for related 4-oxoalkanoic acids and other alkynoic acid derivatives provide insights into potential synthetic strategies.

For instance, patented methods for the production of similar compounds often involve the oxidation of corresponding alcohols or aldehydes, or the carboxylation of acetylenic Grignard reagents. Derivatization strategies frequently focus on modifying the carboxylic acid moiety to produce esters or amides, or on altering the substituent at the 4-position to explore structure-activity relationships (SAR). These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds.

The table below summarizes some of the patented classes of FabI inhibitors and the key structural features often claimed, which could encompass analogues of this compound.

| Patent/Applicant | Class of Compound | Key Structural Features Claimed |

| Various | Diphenyl ethers | A core structure with two phenyl rings linked by an ether, with various substituents on the rings. |

| Various | Acrylamides | An α,β-unsaturated amide scaffold with diverse substitutions. |

| Various | Pyridine (B92270) derivatives | A central pyridine ring with a range of functional groups attached. |

Strategic Importance in Chemical and Pharmaceutical Industries for Novel Compound Development

The strategic importance of this compound and its analogues in the chemical and pharmaceutical industries is intrinsically linked to the urgent global need for new antibacterial agents. researchgate.netnih.gov The rise of multidrug-resistant (MDR) bacteria is a critical public health threat, rendering many existing antibiotics ineffective. who.int Consequently, there is a substantial market and a pressing medical need for novel antibiotics with new mechanisms of action.

Compounds that inhibit essential bacterial enzymes like FabI are of paramount strategic importance because they offer a way to circumvent existing resistance mechanisms. researchgate.netfrontiersin.org The development of potent and selective FabI inhibitors could lead to a new class of antibiotics effective against a range of pathogenic bacteria. nih.gov

The patenting of novel FabI inhibitors, including potentially this compound and its derivatives, serves several strategic purposes for pharmaceutical companies:

Market Exclusivity: Patents provide a period of market exclusivity, allowing companies to recoup the significant research and development costs associated with bringing a new drug to market.

Competitive Advantage: A strong patent portfolio can deter competitors and establish a company as a leader in a particular therapeutic area.

Licensing and Collaboration Opportunities: Patents can be valuable assets for licensing agreements and collaborations, generating revenue and fostering innovation.

The pursuit of novel antibacterial targets like FabI is a key strategy for the pharmaceutical industry to address the challenge of antimicrobial resistance. researchgate.netnih.gov The exploration of chemical scaffolds such as that of this compound is a vital component of this endeavor, holding the promise of delivering the next generation of life-saving antibiotics.

Future Research Directions and Emerging Paradigms for 4 Oxopent 2 Ynoic Acid

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The future of 4-oxopent-2-ynoic acid synthesis lies in the development of methodologies that are not only efficient and high-yielding but also stereoselective and environmentally benign. Current synthetic routes often rely on traditional methods that may lack stereocontrol and utilize hazardous reagents or solvents. Emerging research paradigms are focusing on addressing these limitations through innovative catalytic systems and green chemistry principles.

A significant area for future exploration is the development of catalytic asymmetric methods to control the stereochemistry of reactions involving the this compound scaffold. While stereoselective syntheses for related 4-alkynoic acids have been reported, such as the iron-mediated reaction of 4-ethynyloxetan-2-ones with Grignard reagents, these have yet to be applied to keto-substituted analogues like this compound. rsc.org Future work should focus on adapting and refining such catalytic systems, potentially using chiral ligands with transition metals, to achieve high enantioselectivity.

Furthermore, the principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.netijirmps.orgrsc.org For this compound, this translates to the development of synthetic protocols that minimize waste, avoid toxic solvents, and utilize renewable resources. nih.gov Microwave-assisted organic synthesis (MAOS) has already shown promise for the synthesis of related 4-oxo-2-butenoic acids, offering advantages such as reduced reaction times and improved yields. nih.govsemanticscholar.orgnih.gov The application of MAOS and other green techniques, such as solvent-free reactions and the use of biocatalysis, to the synthesis of this compound represents a key future research direction. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to control stereochemistry. | Access to enantiomerically pure forms of this compound derivatives, crucial for biological applications. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilization of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and potentially cleaner reaction profiles. |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Reduced waste, lower environmental impact, and simplified purification procedures. |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, and use of renewable catalysts. |

Exploration of Undiscovered Reactivity Modes and Transformative Reactions

The unique bifunctional nature of this compound, possessing both a ketone and a carboxylic acid functionality in conjugation with an alkyne, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel reaction pathways and transformations that leverage this distinct structural motif.

One promising avenue is the investigation of intramolecular cyclization reactions. The proximity of the carbonyl and carboxyl groups could be exploited to synthesize a variety of heterocyclic scaffolds. For instance, under appropriate conditions, the molecule could potentially undergo cyclization to form lactones or other ring systems of medicinal interest.

Furthermore, the electron-deficient alkyne in this compound makes it an excellent candidate for various cycloaddition reactions. While the Diels-Alder reaction is a well-established [4+2] cycloaddition, the potential of this compound to participate in other cycloadditions, such as [3+2] or [4+3] cycloadditions, remains to be explored. wikipedia.orgnih.govlibretexts.orgresearchgate.netmdpi.com These reactions could provide rapid access to complex carbocyclic and heterocyclic frameworks.

The development of novel catalytic systems could also unlock new reactivity modes. For example, transition metal catalysis could enable novel C-H activation or cross-coupling reactions at various positions on the this compound backbone, allowing for late-stage functionalization and the generation of diverse molecular libraries.

| Reaction Type | Potential Reactants | Potential Products | Significance |

| Intramolecular Cyclization | This compound (with or without a catalyst) | Lactones, cyclic ketones, other heterocycles | Rapid construction of complex cyclic systems from a simple precursor. |

| [3+2] Cycloaddition | Azides, nitrile oxides, etc. | Triazoles, isoxazoles, and other five-membered heterocycles | Access to important pharmacophores and functional materials. |

| [4+3] Cycloaddition | Dienes, furans | Seven-membered carbocycles and heterocycles | Synthesis of complex ring systems with potential biological activity. |

| Catalytic C-H Activation | Transition metal catalysts | Functionalized derivatives of this compound | Efficient and atom-economical method for diversification. |

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Sophisticated Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced analytical and computational techniques will be instrumental in achieving this.

In situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time information about the concentrations of reactants, intermediates, and products throughout a chemical reaction. These techniques could be employed to study the kinetics and mechanisms of reactions involving this compound, providing valuable insights that are not obtainable from traditional offline analysis. ise-online.org

Complementary to experimental studies, sophisticated computational approaches, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. unimed.ac.idmdpi.com Computational chemistry can help to rationalize observed reactivity, predict the feasibility of new reactions, and guide the design of new catalysts and substrates. For example, DFT calculations could be used to investigate the transition state geometries and activation energies for various potential cycloaddition reactions of this compound, thereby predicting the most favorable reaction pathways. researchgate.net

The combination of in situ spectroscopy and computational modeling represents a powerful paradigm for mechanistic elucidation that should be increasingly applied to the study of this compound and its derivatives. researchgate.netrsc.orgnih.gov

Deeper Investigation into Environmental Fates and Atmospheric Chemistry Implications

The environmental fate of this compound is an important area for future research, particularly given its potential for wider use in synthesis and materials science. Its unsaturated and functionalized structure suggests that it may undergo various transformations in the environment.

A key area of investigation will be its atmospheric chemistry. Unsaturated carbonyl compounds are known to be reactive in the troposphere, primarily through reactions with hydroxyl radicals (•OH) and photolysis. researchgate.netcopernicus.org The presence of the alkyne and ketone functionalities in this compound suggests that it could have a significant impact on atmospheric chemistry, potentially contributing to the formation of secondary organic aerosols (SOA). Future studies should focus on determining the rate constants for its reactions with key atmospheric oxidants and identifying the products of these reactions. aanda.orgacs.orgnih.gov

Rational Design of New Functional Materials and Biologically Active Agents Based on its Scaffold